Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring and a methyl ester group attached to the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted pyrazole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the butanoate chain.
Methyl 4-(1H-pyrazol-1-yl)butanoate: Similar structure but lacks the bromine atom.
Uniqueness
Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is unique due to the presence of both the bromine atom and the butanoate chain, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11BrN2O2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
methyl 4-(5-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H11BrN2O2/c1-13-8(12)3-2-6-11-7(9)4-5-10-11/h4-5H,2-3,6H2,1H3 |
InChI Key |
NUHBMXXPDCIHKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C(=CC=N1)Br |
Origin of Product |
United States |
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